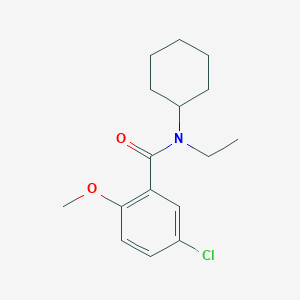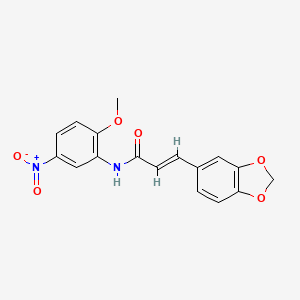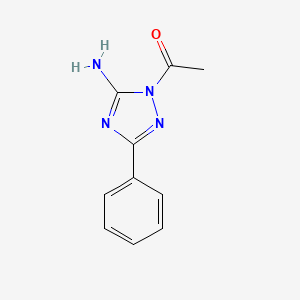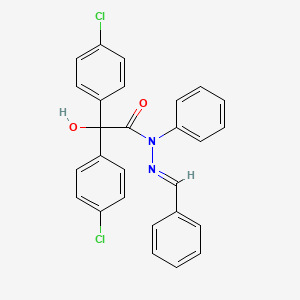
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide, also known as CEC, is a chemical compound that has been studied for its potential use in scientific research. CEC belongs to the class of benzamide compounds and has been shown to have interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide involves its interaction with the dopamine D2 receptor. 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been shown to act as a partial agonist at the dopamine D2 receptor, meaning that it activates the receptor but to a lesser extent than the full agonist dopamine. This activation of the dopamine D2 receptor leads to an increase in dopamine release in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been shown to increase the release of norepinephrine and serotonin in the brain. 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has also been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection. These effects suggest that 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide may have potential therapeutic uses in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide in lab experiments is its specificity for the dopamine D2 receptor. This specificity allows researchers to study the effects of dopamine D2 receptor activation without the confounding effects of other neurotransmitter systems. One limitation of using 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide in lab experiments is its relatively low potency compared to other dopamine D2 receptor agonists. This low potency may limit the usefulness of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide in certain experimental paradigms.
未来方向
There are several future directions for research on 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide. One area of research is the development of more potent analogs of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide that may have greater therapeutic potential. Another area of research is the study of the long-term effects of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide on the brain, particularly with regard to its effects on synaptic plasticity and neuroprotection. Finally, the potential use of 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide in the treatment of other neurological disorders, such as depression and anxiety, should be explored.
合成方法
The synthesis method for 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide involves several steps. The first step involves the reaction between 2-methoxybenzoic acid and thionyl chloride to form the corresponding acid chloride. The second step involves the reaction between the acid chloride and cyclohexylamine to form the corresponding amide. Finally, the amide is reacted with ethyl chloroformate and 5-chloro-2-methoxybenzoyl chloride to form 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide.
科学研究应用
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been studied for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience. 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has been shown to have an affinity for the dopamine D2 receptor and has been studied for its potential use in the treatment of Parkinson's disease. 5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the effects of cocaine on the brain.
属性
IUPAC Name |
5-chloro-N-cyclohexyl-N-ethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-3-18(13-7-5-4-6-8-13)16(19)14-11-12(17)9-10-15(14)20-2/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAIOAXSBKKHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)






![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)
![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)